molecular formula C7H14O2S B1313174 Hexanoic acid, 6-(methylthio)- CAS No. 54293-06-0

Hexanoic acid, 6-(methylthio)-

Cat. No.: B1313174
CAS No.: 54293-06-0
M. Wt: 162.25 g/mol
InChI Key: IXKKFBLONLRKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Hexanoic acid, 6-(methylthio)-, is a complex molecule that can interact with various targets. One of its primary targets is DNA/RNA sequences . It can easily intercalate or act as a groove binder with these sequences . This interaction is facilitated by the molecule’s flat and planar structure, which contains two fused benzene rings and a closed anhydride ring .

Mode of Action

The compound’s interaction with its targets leads to significant changes. For instance, when it binds with DNA/RNA sequences, it can affect the genetic material’s structure and function . This interaction can potentially influence the transcription and translation processes, thereby affecting protein synthesis.

Biochemical Pathways

Hexanoic acid, 6-(methylthio)-, can affect various biochemical pathways. For instance, it has been found to increase lipid production in certain yeast species . This is achieved by improving the assimilation of hexanoic acid, a short-chain fatty acid (SCFA), which is a cost-effective carbon source for lipid production . The compound’s effect on lipid production pathways can have downstream effects on the organism’s energy metabolism and storage.

Pharmacokinetics

It’s known that the compound is stable for 2 years when stored at -20°c . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Hexanoic acid, 6-(methylthio)-'s action can vary depending on the target and the organism. For example, in yeast, it can lead to increased lipid production . This can potentially be harnessed for industrial applications, such as biofuel production.

Action Environment

The action, efficacy, and stability of Hexanoic acid, 6-(methylthio)- can be influenced by various environmental factors. For instance, temperature can affect its stability, as it is stable for 2 years when stored at -20°C . Other factors, such as pH and the presence of other compounds, might also influence its action and efficacy. More research is needed to fully understand how environmental factors influence this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-(methylthio)- can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with a methylthio group. This can be achieved by reacting hexanoic acid with methylthiol in the presence of a suitable catalyst under controlled conditions. Another method involves the use of malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide, and subsequent hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of hexanoic acid, 6-(methylthio)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, alkylation, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexanoic acid derivatives with a methyl group.

    Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Hexanoic acid, 6-(methylthio)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances

Comparison with Similar Compounds

Hexanoic acid, 6-(methylthio)- can be compared with other similar compounds such as:

    Hexanoic acid: A simple carboxylic acid without the methylthio group.

    Azelaic acid: A dicarboxylic acid with similar priming effects in plants.

    Caproic acid: Another name for hexanoic acid, highlighting its structural similarity.

The uniqueness of hexanoic acid, 6-(methylthio)- lies in its methylthio group, which imparts distinct chemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

6-methylsulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKKFBLONLRKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441362
Record name Hexanoic acid, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54293-06-0
Record name Hexanoic acid, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylsulfanyl)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.